(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid
Overview
Description
“(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid” is a complex organic compound. It’s a derivative of carboxylic acid and has a spirocyclic structure . This compound is related to a class of compounds known as proline analogues, which are often used as building blocks of active pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound involves a method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate . The key reaction in the synthesis is a one-pot double allylic alkylation of an imine analogue of glycine .Molecular Structure Analysis
The molecular structure of this compound involves a spirocyclic intermediate . The InChI code for this compound is1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
. Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is a one-pot double allylic alkylation of an imine analogue of glycine . This reaction is catalyzed by a chinchonidine-derived catalyst under phase transfer conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.29 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of Sitafloxacin
This compound is a key intermediate in the synthesis of Sitafloxacin , a broad-spectrum quinolone antibacterial agent . Sitafloxacin is used clinically for treating serious intractable infectious diseases . The product can be made into oral preparation or injection preparation .
Industrial Large-Scale Production
The method for synthesizing this compound is suitable for industrial large-scale production .
Synthesis of Antiviral Ledipasvir
The compound has recently become a key element in the synthesis of Ledipasvir , a potent non-structural protein 5A (NS5A) inhibitor that is used for treatment of hepatitis C virus infections (HCV) . Ledipasvir is one of the more effective known anti-viral agents with an activity in the range of picomolar concentrations .
Synthesis of Proline Analogues
The compound is a modified proline, and proline analogues are often used as building blocks of active pharmaceutical compounds . Their presence in peptide chains causes conformational restrictions which are critical for biological activity .
Synthesis of Spirocyclic Intermediates
The compound is used in the synthesis of spirocyclic intermediates . Spirocyclic compounds are a class of organic compounds that feature rings of different sizes sharing one common atom .
Synthesis of 4-Substituted Proline Scaffolds
The compound is used in the enantioselective preparation of the 4-methyleneproline scaffold . These 4-methylene substituted proline derivatives are versatile starting materials often used in medicinal chemistry .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the shedding of cell surface proteins, and its inhibition can have significant effects on cellular signaling pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid . .
properties
IUPAC Name |
(7S)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSWFDHLJMQZQN-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2C(=O)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142649 | |
Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid | |
CAS RN |
2097073-15-7 | |
Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(phenylmethyl) ester, (7S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001142649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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